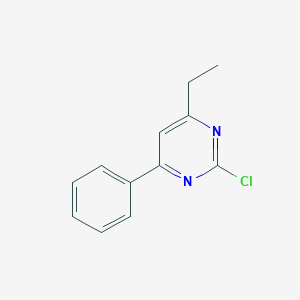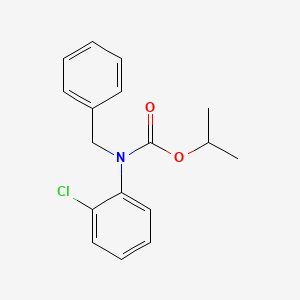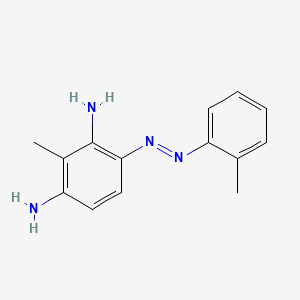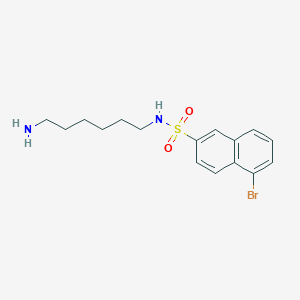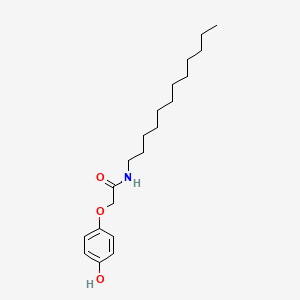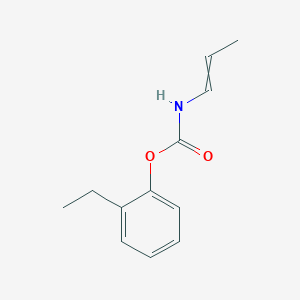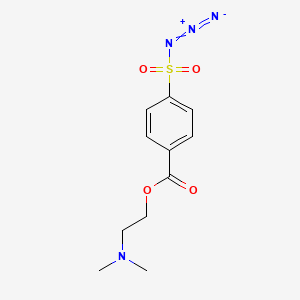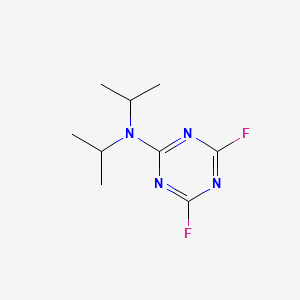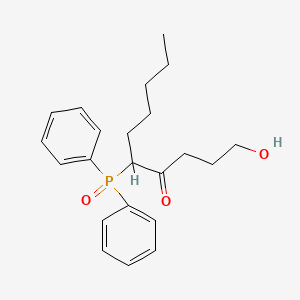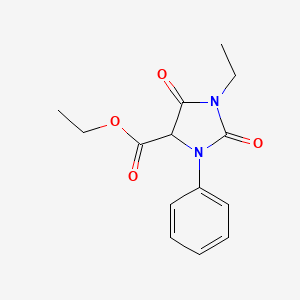![molecular formula C14H15N7O3 B14404820 N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide CAS No. 88380-74-9](/img/structure/B14404820.png)
N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a dimethylamino group and a nitrophenyl diazenyl group, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The dimethylamino group is introduced through nucleophilic substitution, while the nitrophenyl diazenyl group is added via diazotization and azo coupling reactions. The final step involves acylation to form the acetamide group. Reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are crucial to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Aplicaciones Científicas De Investigación
N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and advanced materials due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylamino group may also play a role in modulating the compound’s activity by influencing its electronic properties and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-(Dimethylamino)ethyl}-1,8-naphthalimide
- N-{4-(Dimethylamino)phenyl}-2-(3-methylphenoxy)acetamide
Uniqueness
Compared to similar compounds, N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features enable it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a versatile compound in scientific research.
Propiedades
Número CAS |
88380-74-9 |
|---|---|
Fórmula molecular |
C14H15N7O3 |
Peso molecular |
329.31 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)-5-[(4-nitrophenyl)diazenyl]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C14H15N7O3/c1-9(22)16-13-12(8-15-14(17-13)20(2)3)19-18-10-4-6-11(7-5-10)21(23)24/h4-8H,1-3H3,(H,15,16,17,22) |
Clave InChI |
ZCEHCFZNOPDVSW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC(=NC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Ethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14404748.png)
